molecular formula C28H33N3O4S B3427730 Denatonium saccharide CAS No. 61724-46-7

Denatonium saccharide

Cat. No.: B3427730
CAS No.: 61724-46-7
M. Wt: 507.6 g/mol
InChI Key: DMRHOZBCVOAFHR-UHFFFAOYSA-N
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Description

Denatonium saccharide, with the CAS number 90823-38-4, is a quaternary ammonium salt renowned for being one of the most intensely bitter substances known to science. It is a white to light yellow, odorless, crystalline solid that is slightly soluble in water . Its unparalleled bitterness is detectable at extremely low concentrations, with a threshold as low as 1 part in 100 million, making it approximately five times more potent than denatonium benzoate . The global market for this compound is significant and growing, driven by its role as a safety-enhancing aversive agent . Its primary research and industrial value lies in its application as a deterrent against the accidental ingestion of hazardous substances. Studies support its use in conditioning flavor aversions in animal models, demonstrating its role in generating behavioral and physiological responses . The mechanism of action is primarily mediated through the activation of bitter taste receptors (T2Rs), which are found not only in the oral cavity but also in the gastrointestinal tract . Stimulation of these receptors triggers aversive feedback, which can condition flavor aversions and delay gastric emptying, serving as a protective mechanism against the ingestion of potential toxins . In applied research, this compound is a critical additive for product safety. Its main applications include use as a denaturant for industrial alcohols, a bittering agent in household and industrial cleaning products, automotive fluids like antifreeze, pesticides, coatings, and personal care products to prevent accidental poisoning . It is also investigated for its utility in animal repellent applications, such as protecting plastic cable sheathing and other materials from rodent damage . From a safety profile, this compound is generally considered to have low acute toxicity, with an reported oral LD50 of 1500 mg/kg in rats . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium;1-oxido-1-oxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O.C7H5NO3S/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4;9-7-5-3-1-2-4-6(5)12(10,11)8-7/h7-14H,5-6,15-16H2,1-4H3;1-4H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRHOZBCVOAFHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C.C1=CC=C2C(=C1)C(=O)N=S2(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9034361
Record name Denatonium saccharide
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Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90823-38-4, 61724-46-7
Record name Denatonium saccharide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanaminium, N-[2-[(2,6-dimethylphenyl)amino]-2-oxoethyl]-N,N-diethyl-, salt with 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (1:1)
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Record name Denatonium saccharide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name C.I. Acid Violet 68
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Record name Denatonium saccharide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DENATONIUM SACCHARIDE
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Preparation Methods

Denatonium saccharide is synthesized through the quaternization of lidocaine with benzyl chloride, followed by an ion exchange reaction. The process involves heating denatonium chloride with an alkali metal salt of saccharin in a solvent medium at elevated temperatures (55°-65°C). The product is then recovered in crystalline form by solvent extraction and precipitation .

Chemical Reactions Analysis

Denatonium saccharide primarily undergoes substitution reactions. The quaternary ammonium cation can be formed by the alkylation of lidocaine with benzyl chloride. The resulting denatonium chloride can then be subjected to an ion exchange reaction with sodium saccharinate to form this compound . Common reagents include benzyl chloride and sodium saccharinate, and the major product is this compound.

Scientific Research Applications

Denatonium saccharide has various scientific research applications:

Mechanism of Action

Denatonium saccharide exerts its effects by interacting with taste receptors, specifically bitter taste receptors (T2R). This interaction leads to the activation of gustducin, a G-protein involved in taste signal transduction. The activation of gustducin results in a cascade of intracellular events, including the release of calcium ions, which ultimately leads to the perception of bitterness .

Comparison with Similar Compounds

Denatonium Benzoate (Bitrex®)

Key Differences :

  • Bitterness : Denatonium benzoate has a higher bitterness threshold (0.05 ppm) compared to DS (0.01 ppm) .
  • Chemical Structure : Both share a quaternary ammonium cation, but DS uses saccharin as the counterion instead of benzoate .
  • Applications : Widely adopted in denatured alcohols, nail polish, and laundry detergents due to earlier commercialization .

Toxicity :

  • Denatonium benzoate is non-mutagenic, non-irritating, and has low mammalian toxicity (LD₅₀ > 2,000 mg/kg) .

Regulatory Status :

Quinine

Bitterness and Efficacy :

  • Human Perception : In a study with 120 participants, DS was rated more aversive than quinine at concentrations of 1/1,000 to 1/10,000 .
  • Rodent Behavior : Rats preferred DS over quinine, and flavor pairing with quinine caused long-term avoidance, unlike DS .

Limitations :

Anthraquinone (Historical Context)

  • Ecological Repellent : Used in bird repellents until 2021, when registrations for high-concentration products were canceled .
  • Contrast with DS: Anthraquinone targets avian species via visual deterrence, whereas DS relies on taste aversion .

Data Table: Comparative Analysis

Compound Bitterness Threshold (ppm) LD₅₀ (Rat) Primary Applications Regulatory Status
Denatonium Saccharide 0.01 1,500 mg/kg Formalin additive, rodent repellent Canceled in 2015 (EPA)
Denatonium Benzoate 0.05 >2,000 mg/kg Alcohol denaturant, household products EPA-approved
Quinine 0.1–1.0 1,600 mg/kg Pharmaceuticals, beverages FDA-regulated

Critical Research Findings

  • Species-Specific Efficacy : DS effectively deters humans but shows inconsistent results in rodents. Rats consumed DS over quinine, questioning its reliability as a standalone rodent repellent .
  • Human vs.
  • Ecological Risks : Despite low human toxicity, DS posed risks to birds and mammals, leading to its regulatory discontinuation in 2015 .

Biological Activity

Denatonium saccharide, a synthetic compound recognized for its extremely bitter taste, has garnered attention not only for its sensory properties but also for its biological effects. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and safety profile based on recent research findings.

Overview of this compound

This compound is a derivative of denatonium, which is primarily used as a bittering agent in various products to deter ingestion. Its structure is similar to that of denatonium benzoate but incorporates a saccharide moiety, enhancing its solubility and potentially altering its biological interactions.

Bitter Taste Receptor Activation

This compound acts as an agonist for bitter taste receptors (TAS2Rs), which are G-protein-coupled receptors (GPCRs) found not only in the oral cavity but also in various tissues throughout the body. Recent studies have demonstrated that activation of TAS2Rs can influence several physiological processes:

  • Stem Cell Modulation : Denatonium has been shown to inhibit the proliferation of umbilical cord blood-derived CD34+ stem cells, affecting their clonogenicity and migration capabilities. This suggests a role in regulating stem cell fate through TAS2R signaling pathways .
  • Hormonal Secretion : Research indicates that denatonium benzoate (DB), closely related to this compound, enhances insulin secretion from pancreatic islets independently of glucose levels. This effect involves the closure of ATP-sensitive potassium channels and activation of GLP-1 release .
  • Cancer Cell Dynamics : In acute myeloid leukemia (AML) cells, TAS2R activation by denatonium benzoate resulted in reduced cell proliferation and motility, indicating potential anticancer properties .

Safety and Toxicity Profile

The toxicity profile of this compound has been assessed in various studies:

  • Acute Toxicity : In rats, the LD50 for this compound is reported to be greater than 5000 mg/kg body weight, indicating low acute toxicity . However, caution is advised as other studies suggest varying toxicity levels across species.
  • Environmental Impact : this compound's environmental toxicity has been evaluated through studies on aquatic organisms. For instance, Daphnia magna showed an EC50 value of 10.2 mg/L .

Case Study 1: Asthma Triggering

A notable case involved a healthcare worker who developed asthma-like symptoms after exposure to denatonium benzoate during fit testing. This incident highlights the potential respiratory risks associated with exposure to bitter substances, particularly in sensitive individuals .

Case Study 2: Anti-inflammatory Effects

In a rat model of inflammation induced by histamine, denatonium benzoate exhibited significant anti-inflammatory effects. The compound reduced edema and modulated smooth muscle activity, suggesting therapeutic potential for inflammatory conditions .

Comparative Analysis of Denatonium Compounds

CompoundLD50 (mg/kg)Primary Biological ActivityNotes
This compound>5000 (rat)Bitter taste receptor agonistLow acute toxicity
Denatonium Benzoate612 (rat)Insulin secretion potentiationSimilar mechanisms to this compound
Denatonium (general)Varies by speciesAnticancer effects in AML cellsPotential therapeutic applications

Q & A

Q. What are the key chemical and physical properties of denatonium saccharide relevant to experimental design?

this compound (C₂₈H₃₃N₃O₄S, MW 507.64 g/mol) is characterized by its extreme bitterness, with a threshold of 0.01 ppm, five times lower than denatonium benzoate . Key properties include:

  • Solubility : Slightly soluble in DMSO and methanol, which influences formulation in aqueous or organic matrices.
  • Purity : Typically 95–100.5%, requiring verification via HPLC or mass spectrometry for reproducibility .
  • Stability : Melting point of 173–179°C, suggesting thermal stability under standard lab conditions .

Methodological Note: When designing experiments, calibrate bitterness thresholds using human sensory panels or animal models (e.g., rodent drinking assays), and validate purity via spectroscopic methods .

Q. How is this compound detected and quantified in environmental or biological samples?

Detection relies on liquid chromatography-mass spectrometry (LC-MS) due to its high sensitivity for low-concentration bitterants. For ecological studies, sample preparation must account for matrix effects (e.g., soil, plant tissues). Quantification requires calibration against certified reference standards, with a detection limit below 0.1 ppm to capture sub-threshold residues .

Q. What are the established non-commercial applications of this compound in research?

Its primary use is as an aversive agent in:

  • Ecological studies : Deterring herbivory in wildlife (e.g., deer browsing experiments) .
  • Toxicology : Preventing accidental ingestion in rodent models .
  • Material science : Testing antifouling coatings or biodegradable polymers .

Methodological Note: For repellency studies, use dual-choice assays (e.g., treated vs. untreated feed) and control for confounding variables like alternative food availability .

Advanced Research Questions

Q. How do experimental designs address contradictions in ecological risk assessments for this compound?

The EPA’s 2014 interim assessment found no human health risks but flagged ecological risks for birds and mammals , while later registrations were canceled in 2015 due to unresolved toxicity concerns . To resolve this:

  • Tiered testing : Conduct acute/chronic toxicity assays across species (e.g., avian LD₅₀ tests).
  • Probabilistic modeling : Incorporate exposure pathways (e.g., leaching into groundwater) and species sensitivity distributions .
  • Meta-analysis : Reconcile historical data (e.g., EPA reports) with recent ecotoxicological studies .

Q. What methodological challenges arise in cross-species aversion studies, and how are they mitigated?

Studies show dose-dependent aversion in deer (100–1,000 ppm) but inconsistent results in rodents when no alternative resources exist . Challenges include:

  • Species-specific sensitivity : Genetic differences in bitter taste receptors (e.g., TAS2R polymorphisms).
  • Behavioral variability : Individual tolerance thresholds, necessitating large sample sizes (n ≥ 30 per group).
  • Experimental controls : Use randomized block designs and blinded observers to reduce bias .

Q. How can structural analogs of this compound inform structure-activity relationship (SAR) studies?

Denatonium’s quaternary ammonium structure (related to lidocaine) enables SAR analysis for optimizing aversive potency . Strategies include:

  • Functional group modification : Replace saccharide with capsaicin derivatives to enhance receptor binding .
  • Computational modeling : Use molecular docking simulations (e.g., AutoDock Vina) to predict TAS2R interactions.
  • In vitro assays : Express human TAS2R receptors in HEK293 cells to measure calcium flux responses .

Q. What protocols ensure reproducibility in formulating this compound for controlled-release applications?

For long-term repellency (e.g., seed coatings):

  • Encapsulation : Use biodegradable polymers (e.g., PLGA) to modulate release kinetics.
  • Stability testing : Accelerated aging studies (40°C/75% RH) to assess degradation over time.
  • Field validation : Compare lab results with real-world efficacy using GPS-tracked foraging data .

Q. How should researchers address discrepancies in toxicity data between safety sheets and experimental findings?

Safety data sheets (SDS) report hazards like skin irritation , while some studies report no adverse effects at recommended doses . Mitigation strategies:

  • Dose-response curves : Establish NOAEL/LOAEL thresholds in vitro (e.g., human epidermal models).
  • Cross-validation : Compare SDS data with peer-reviewed toxicokinetic studies (e.g., dermal absorption rates).
  • Risk communication : Contextualize hazards in methodological guidelines (e.g., PPE requirements) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Denatonium saccharide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.